3-Ethoxy-N-(pentan-3-yl)aniline
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Overview
Description
3-Ethoxy-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentan-3-yl group, and the hydrogen atom on the benzene ring is replaced by an ethoxy group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(pentan-3-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethoxyaniline with 3-pentanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethoxy-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A herbicide that is structurally similar but contains additional nitro and methyl substituents.
2,6-Dinitro-N-(pentan-3-yl)aniline: Another derivative with different substituents on the benzene ring.
Uniqueness
3-Ethoxy-N-(pentan-3-yl)aniline is unique due to its specific ethoxy and pentan-3-yl substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-ethoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C13H21NO/c1-4-11(5-2)14-12-8-7-9-13(10-12)15-6-3/h7-11,14H,4-6H2,1-3H3 |
InChI Key |
RYGSNFPYCJHUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=CC=C1)OCC |
Origin of Product |
United States |
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